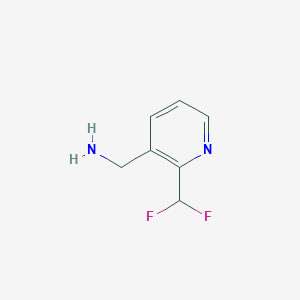
Corallocin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corallocin C is a natural product isolated from the mushroom Hericium coralloides. This compound has a unique benzofuranone and isoindolinone structure, which contributes to its biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of corallocin C involves several key steps, including the Suzuki coupling reaction, Vilsmeier-Haack formylation, and Wittig reaction . The Suzuki coupling reaction is a pivotal step that proceeds with high stereoselectivity and good yield . The Vilsmeier-Haack formylation and Wittig reaction are robust transformations that allow for effective access to this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: Corallocin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoryl chloride, aluminum chloride, and sodium borohydride . These reagents facilitate the transformation of this compound into different derivatives with potential therapeutic applications .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified benzofuranone and isoindolinone structures . These derivatives exhibit different biological activities, making them valuable for further research and development .
Applications De Recherche Scientifique
Corallocin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying complex organic reactions . In biology, it has been shown to induce nerve growth factor and brain-derived neurotrophic factor expression, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, this compound exhibits antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mécanisme D'action
Corallocin C exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons . The molecular targets and pathways involved in the mechanism of action of this compound include the activation of specific receptors and signaling pathways that regulate neurotrophin expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to corallocin C include corallocin A, corallocin B, hericerin, and isohericerinol A . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness of this compound: This compound is unique due to its specific benzofuranone and isoindolinone structure, which contributes to its distinct biological activities . Unlike other similar compounds, this compound has been shown to induce both nerve growth factor and brain-derived neurotrophic factor expression, making it a valuable compound for neurotrophic research .
Propriétés
Numéro CAS |
2002492-45-5 |
|---|---|
Formule moléculaire |
C29H34N2O3 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |
Clé InChI |
KBDZJFMUKPGBBP-UDWIEESQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)


![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)





![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
